

A Comprehensive Technical Guide to 3-Chloroiminodibenzyl

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Compound of Interest

Compound Name: 3-Chloroiminodibenzyl

Cat. No.: B195742

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InChI Key: MHUXTOYYIDFXRF-UHFFFAOYSA-N

This technical guide provides an in-depth overview of **3-Chloroiminodibenzyl**, a significant chemical intermediate in pharmaceutical synthesis. The document is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.

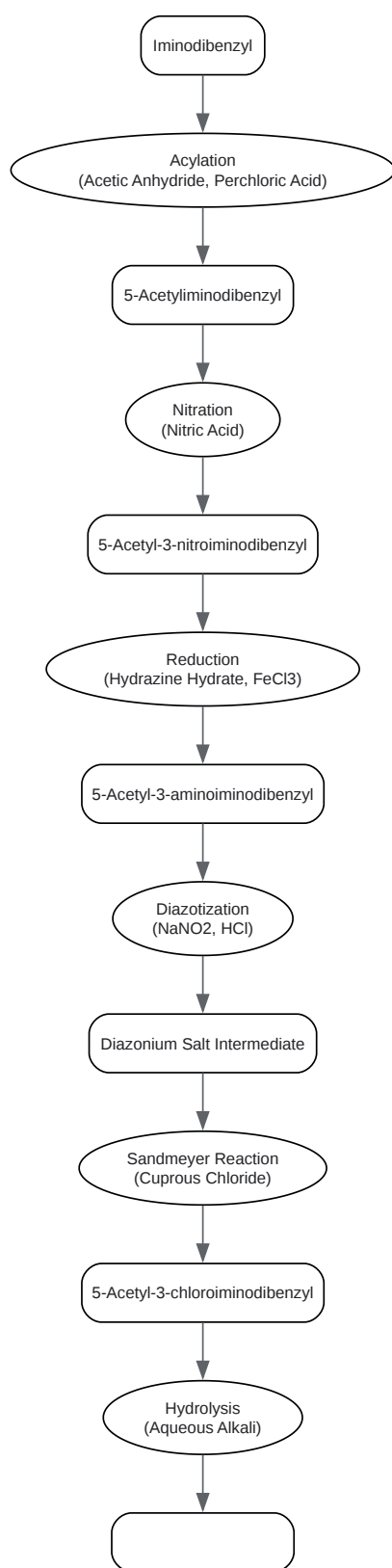
Chemical and Physical Properties

3-Chloroiminodibenzyl, also known as 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, is a tricyclic compound.^[1] Its core structure is the iminodibenzyl moiety, which is central to a class of compounds with notable biological activities. The physicochemical properties of **3-Chloroiminodibenzyl** are summarized in the table below.

Property	Value	Reference
CAS Number	32943-25-2	[2]
Molecular Formula	C14H12ClN	[2][3]
Molar Mass	229.70 g/mol	[2][3]
Melting Point	87 °C	[2]
Boiling Point	116-121 °C (at 0.09 Torr)	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]
InChI	InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2	[3]

Synthesis of 3-Chloroiminodibenzyl

3-Chloroiminodibenzyl is a crucial intermediate in the synthesis of the tricyclic antidepressant, Clomipramine.[4][5] Several synthetic routes have been reported, with a common pathway involving the modification of iminodibenzyl. A generalized workflow for a prevalent synthetic method is outlined below.



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A generalized synthetic workflow for **3-Chloroiminodibenzyl**.

Experimental Protocol: Synthesis via Sandmeyer Reaction

A common laboratory-scale synthesis involves the diazotization of an amino-precursor followed by a Sandmeyer reaction.^[6]

- **Diazotization:** 3-amino-N-acetyliminodibenzyl is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
- **Sandmeyer Reaction:** A solution of cuprous chloride in concentrated hydrochloric acid is added to the diazonium salt solution. The reaction mixture is then warmed to approximately 60-65°C and stirred for several hours.
- **Isolation and Purification:** The crude 5-acetyl-**3-chloroiminodibenzyl** is isolated by filtration and then purified by recrystallization from a suitable solvent, such as ethanol.
- **Hydrolysis:** The acetyl group is removed by hydrolysis with an aqueous alkali metal hydroxide (e.g., NaOH) in a solvent like n-butanol at elevated temperatures (100-110°C) to yield the final product, **3-Chloroiminodibenzyl**.^[4]

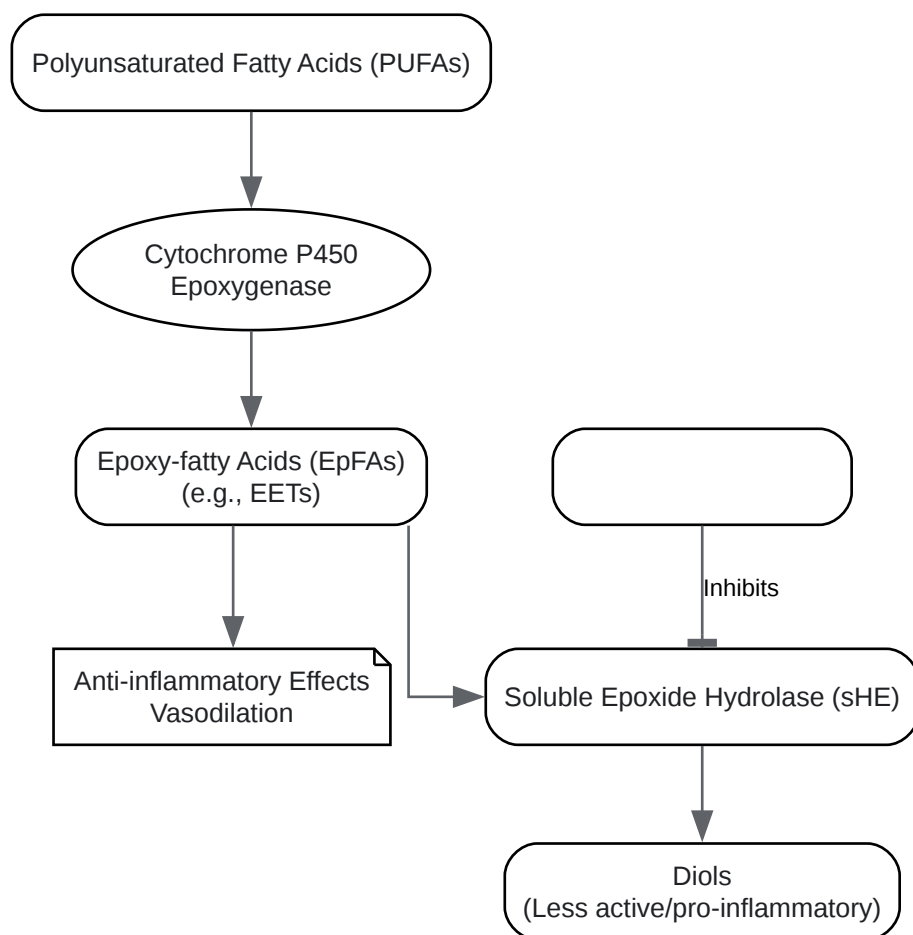
Biological Activity and Molecular Mechanisms

Beyond its role as a synthetic intermediate, **3-Chloroiminodibenzyl** has been shown to exhibit intrinsic biological activity. It has been identified as a dual inhibitor of soluble epoxide hydrolase (sHE) and 5-lipoxygenase (5-LOX).^[7]

Target Enzyme	IC50 Value
Soluble Epoxide Hydrolase (sHE)	140 µM
5-Lipoxygenase (5-LOX)	6.5 µM

Soluble Epoxide Hydrolase (sHE) Inhibition

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or potentially pro-inflammatory diol counterparts.[2] By inhibiting sHE, **3-Chloroiminodibenzyl** can increase the bioavailability of EpFAs, thereby promoting anti-inflammatory and vasodilatory effects.

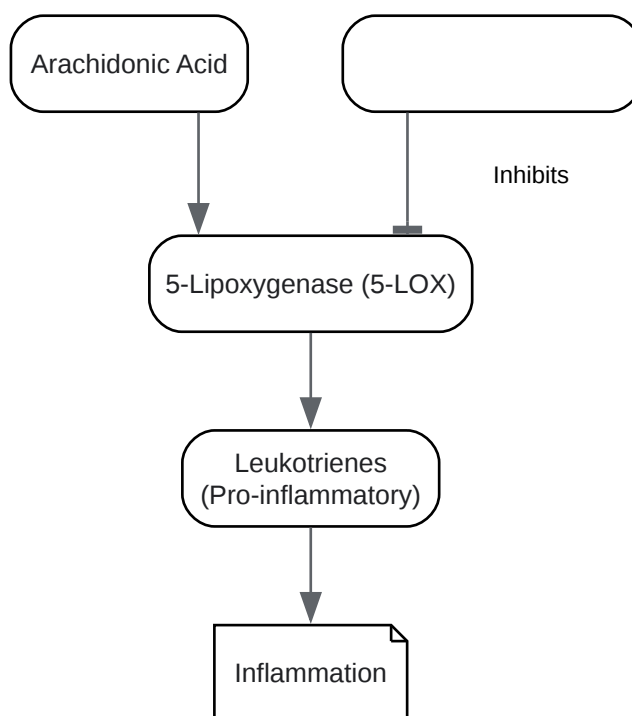


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Inhibition of the soluble epoxide hydrolase (sEH) pathway.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent mediators of inflammation.[4] Inhibition of 5-LOX by **3-Chloroiminodibenzyl** can therefore lead to a reduction in the production of these pro-inflammatory molecules.



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Inhibition of the 5-lipoxygenase (5-LOX) pathway.

Potential DNA Interaction

Structurally related tricyclic compounds have been reported to interact with DNA.^[7] While specific studies on the DNA interaction of **3-Chloroiminodibenzyl** are not extensively detailed, its chemical structure suggests a potential for such interactions, possibly through intercalation or other binding modes. Further investigation using techniques such as thermal melting studies, circular dichroism, or DNase I footprinting would be necessary to elucidate the nature and extent of any DNA binding.

Experimental Protocols for Biological Assays

Soluble Epoxide Hydrolase (sHE) Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for a high-throughput screening assay to determine the inhibitory activity of compounds against sHE.

- Reagent Preparation:

- Prepare an assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
- Reconstitute human recombinant sEH enzyme in the assay buffer.
- Prepare a stock solution of the fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of **3-Chloroiminodibenzyl** (and a known inhibitor as a positive control) in the assay buffer.
- Assay Procedure (96-well or 384-well plate format):
 - Add the diluted sEH enzyme solution to each well.
 - Add the test compound solutions (including **3-Chloroiminodibenzyl** dilutions, positive control, and a vehicle control) to the respective wells.
 - Pre-incubate the enzyme and compound mixture for a defined period (e.g., 5-15 minutes) at room temperature.
 - Initiate the enzymatic reaction by adding the diluted sEH substrate to all wells.
 - Measure the fluorescence kinetically or at a fixed endpoint using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for PHOME).
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This protocol describes a common method for assessing the inhibition of 5-LOX activity.

- Reagent Preparation:
 - Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).
 - Prepare a solution of 5-lipoxygenase (e.g., from potato or soybean) in the buffer and keep it on ice.
 - Prepare a substrate solution of linoleic acid in the buffer.
 - Prepare serial dilutions of **3-Chloroiminodibenzyl** (and a known inhibitor like quercetin as a positive control) in a suitable solvent.
- Assay Procedure:
 - In a quartz cuvette, mix the buffer, the 5-LOX enzyme solution, and the test compound solution.
 - Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
 - Initiate the reaction by adding the linoleic acid substrate solution.
 - Monitor the increase in absorbance at 234 nm for a set time (e.g., 5-6 minutes) using a spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene product.
- Data Analysis:
 - Determine the rate of reaction from the change in absorbance over time.
 - Calculate the percentage of inhibition for each concentration of the test compound compared to the control reaction without an inhibitor.
 - Calculate the IC50 value as described for the sHE assay.

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